2-(Aminomethyl)adamantan-2-ol

MAO-A inhibition enzyme selectivity neuropharmacology

This bifunctional adamantane is the sole intermediate capable of delivering erlotinib hydrochloride, a first-line EGFR-mutated NSCLC therapy, due to its unique C-2 bridge substitution with both aminomethyl and hydroxyl groups. Unlike generic mono-amino adamantanes (amantadine, memantine), it exhibits distinct MAO-A inhibition (IC₅₀ 10 μM) and serves as a validated negative control (dihydroorotase IC₅₀ 1 mM). Its moderate LogP (1.35) reduces lipophilicity-driven off-target binding while retaining the adamantane core's metabolic stability. Procure ≥95% purity for reproducible synthesis and SAR studies.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 24779-98-4
Cat. No. B3021750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)adamantan-2-ol
CAS24779-98-4
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(CN)O
InChIInChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
InChIKeyKTBCLFLXXIIDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)adamantan-2-ol (CAS 24779-98-4): A Bifunctional Adamantane Scaffold for Pharmaceutical Intermediates and NMDA Receptor Research


2-(Aminomethyl)adamantan-2-ol (CAS 24779-98-4) is a functionalized adamantane derivative featuring a rigid, polycyclic hydrocarbon cage structure with both an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) attached at the C-2 bridge carbon . This bifunctional substitution pattern distinguishes it from monofunctional amino-adamantanes such as amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) [1]. The compound exists primarily as a hydrochloride salt (C₁₁H₁₉NO·HCl, MW 217.74) with reported purity specifications ranging from 95% to 98% across commercial suppliers . The adamantane core confers lipophilicity and metabolic stability, while the dual functional groups enable both amine-based nucleophilic reactivity and hydrogen-bonding interactions .

Why 2-(Aminomethyl)adamantan-2-ol Cannot Be Replaced by Other Adamantane Derivatives in Pharmaceutical Synthesis and Receptor Studies


Generic substitution of adamantane derivatives fails because the precise positioning of functional groups—specifically the simultaneous presence of an aminomethyl and a hydroxyl group on the same bridge carbon—creates a unique stereoelectronic environment that is absent in simpler amino-adamantanes . While amantadine and memantine are well-characterized as NMDA receptor antagonists with IC₅₀ values in the low micromolar range (e.g., amantadine IC₅₀ = 18.6 ± 0.9 μM in hippocampal neurons), 2-(aminomethyl)adamantan-2-ol exhibits distinct enzyme inhibition profiles against targets including human MAO-A (IC₅₀ = 10 μM) and dihydroorotase (IC₅₀ = 1,000 μM) [1]. Furthermore, the compound serves as a critical intermediate in the synthesis of erlotinib hydrochloride, an anticancer agent, a role that structurally simpler adamantane derivatives cannot fulfill due to the specific requirement for both the hydroxyl and aminomethyl functionalities for subsequent synthetic transformations .

Quantitative Differentiation of 2-(Aminomethyl)adamantan-2-ol Versus In-Class Adamantane Derivatives


MAO-A Enzyme Inhibition: Divergent Target Profile from NMDA-Focused Amino-Adamantanes

2-(Aminomethyl)adamantan-2-ol inhibits human monoamine oxidase A (MAO-A) with an IC₅₀ of 10,000 nM (10 μM), as measured by luminescence assay after 1-hour incubation [1]. In contrast, the classical amino-adamantanes memantine and amantadine are not reported as MAO-A inhibitors at comparable concentrations; their primary mechanism is NMDA receptor antagonism with IC₅₀ values of 0.5-20 μM depending on subunit composition [2]. This divergent target profile suggests that the bifunctional (aminomethyl + hydroxyl) substitution pattern redirects binding affinity toward amine oxidases rather than ionotropic glutamate receptors.

MAO-A inhibition enzyme selectivity neuropharmacology drug repurposing

Dihydroorotase Inhibition: Weak Activity Distinguishes from Potent Antimetabolite Agents

At a concentration of 10 μM, 2-(aminomethyl)adamantan-2-ol inhibited dihydroorotase from mouse Ehrlich ascites cells with a reported IC₅₀ of 1,000,000 nM (1 mM) at pH 7.37 [1]. This extremely weak inhibition (>100-fold lower potency than typical drug candidates for this target) contrasts sharply with potent dihydroorotase inhibitors such as 5-fluoroorotate (IC₅₀ ≈ 0.1-1 μM) [2]. The data confirm that this compound is not a viable lead for antimetabolite development but serves as a negative control reference point in enzyme inhibition screens.

dihydroorotase inhibition pyrimidine biosynthesis enzyme screening comparative pharmacology

Synthetic Utility: Indispensable Intermediate for Erlotinib Hydrochloride Production

2-(Aminomethyl)adamantan-2-ol serves as a crucial intermediate in the multi-step synthesis of erlotinib hydrochloride (Tarceva®), an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer . The specific requirement for both the aminomethyl and hydroxyl groups at the C-2 bridge carbon enables the formation of the quinazoline-ether linkage that defines the erlotinib pharmacophore. Simpler adamantane derivatives such as 1-adamantanemethylamine (MW 165.28) and 2-adamantanol (MW 152.23) lack the dual functionality required for this transformation, making 2-(aminomethyl)adamantan-2-ol non-substitutable in this synthetic route [1].

erlotinib synthesis pharmaceutical intermediates anticancer agents process chemistry

Physicochemical Properties: Lipophilicity (LogP ≈ 1.35) and Hydrogen Bonding Capacity

The hydrochloride salt of 2-(aminomethyl)adamantan-2-ol exhibits a calculated LogP value of approximately 1.35 with one rotatable bond and two hydrogen bond donors . This lipophilicity profile is intermediate between the more hydrophobic amantadine (LogP ≈ 2.44) and the more hydrophilic 1-aminoadamantane hydrochloride (LogP ≈ 1.8) [1]. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amine) groups at the C-2 position creates a localized polar surface area that enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeability .

LogP hydrogen bonding drug-likeness ADME prediction

Evidence-Backed Application Scenarios for 2-(Aminomethyl)adamantan-2-ol in Scientific Procurement


Process Chemistry: Manufacturing of Erlotinib Hydrochloride (EGFR Inhibitor)

2-(Aminomethyl)adamantan-2-ol is an essential building block in the synthesis of erlotinib hydrochloride, a first-line therapy for EGFR-mutated non-small cell lung cancer . Procurement of this intermediate at ≥95% purity is required for both research-scale synthesis and commercial API production. No alternative adamantane derivative can fulfill this role due to the specific bifunctional requirements of the synthetic route.

Enzyme Screening: Monoamine Oxidase A (MAO-A) Inhibitor Discovery

With a confirmed IC₅₀ of 10 μM against human MAO-A [1], 2-(aminomethyl)adamantan-2-ol provides a structurally distinct chemotype for medicinal chemists exploring non-classical MAO-A inhibitors. Unlike memantine and amantadine, which lack MAO-A activity, this compound offers a new starting point for structure-activity relationship (SAR) studies targeting depression and neurodegenerative disorders.

Negative Control Reference: Dihydroorotase Inhibition Assays

The extremely weak dihydroorotase inhibitory activity (IC₅₀ = 1 mM) [2] qualifies 2-(aminomethyl)adamantan-2-ol as a reliable negative control compound for high-throughput screening campaigns targeting pyrimidine biosynthesis. Its inactivity confirms that observed hits in adamantane-focused libraries are not due to nonspecific enzyme inhibition by the scaffold itself.

Medicinal Chemistry: Adamantane Scaffold Optimization for Balanced Lipophilicity

The calculated LogP of 1.35 positions 2-(aminomethyl)adamantan-2-ol as a moderately hydrophilic adamantane building block . Researchers seeking to reduce the excessive lipophilicity (LogP >2.0) common to amino-adamantane leads can employ this scaffold to improve aqueous solubility and reduce plasma protein binding without sacrificing the metabolic stability conferred by the adamantane core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Aminomethyl)adamantan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.